
SGC2085
概要
説明
SGC2085 は、コアクチベーター関連アルギニンメチルトランスフェラーゼ 1 (CARM1) の強力かつ選択的な阻害剤です 。その化学構造は以下のとおりです: !this compound Chemical Structure
科学的研究の応用
Scientific Research Applications
The applications of SGC2085 can be categorized into several key areas:
Cancer Research
This compound plays a significant role in studying the implications of arginine methylation in cancer biology. Research indicates that inhibition of CARM1 can affect cancer cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology. For instance, studies have shown that at concentrations around 10 µM, this compound inhibits the growth of Plasmodium falciparum, a malaria-causing parasite, indicating its potential use against various malignancies .
Epigenetic Studies
The compound serves as a valuable tool for investigating the role of CARM1 in epigenetic modifications . By selectively inhibiting this enzyme, researchers can explore how arginine methylation affects chromatin remodeling and transcriptional regulation. This is particularly relevant in understanding the mechanisms underlying gene expression changes associated with diseases.
Biochemical Pathway Analysis
This compound is instrumental in dissecting biochemical pathways involving CARM1 and other related protein arginine methyltransferases (PRMTs). Its selectivity allows researchers to study the specific effects of CARM1 inhibition without significant interference from other PRMTs, facilitating clearer insights into cellular functions .
Case Study 1: Inhibition of Malaria Parasite Growth
In recent studies, this compound was tested alongside other PRMT inhibitors for their effectiveness against P. falciparum. At a concentration of 10 µM, this compound demonstrated nearly 50% growth inhibition of the parasite, showcasing its potential as an antimalarial agent .
Case Study 2: Impact on Gene Regulation
A study examining the effects of this compound on HEK293 cells revealed that while it inhibits CARM1 effectively (IC50 = 50 nM), it exhibits low cellular permeability at concentrations up to 10 µM. This indicates that while this compound is potent in vitro, further optimization may be necessary for effective cellular uptake and therapeutic application.
作用機序
SGC2085 は、活性部位に結合してアルギニンメチル化を阻害することにより、CARM1 を阻害します。CARM1 は、遺伝子発現調節、クロマチンリモデリング、転写活性化において役割を果たします。この化合物の効果は、これらの経路を通じて媒介されます。
6. 類似化合物の比較
This compound のユニークな点は、CARM1 および PRMT6 に対する選択性です。他の類似化合物には、一般的なタンパク質アルギニンメチルトランスフェラーゼ阻害剤がありますが、このような特異性を示すものはほとんどありません。
生化学分析
Biochemical Properties
SGC2085 plays a crucial role in biochemical reactions by selectively inhibiting CARM1 with an IC50 of 50 nM . CARM1 is a type of protein arginine methyltransferase (PRMT) that methylates arginine residues on histones and other proteins, influencing gene expression and cellular processes. This compound also selectively inhibits PRMT6 with an IC50 value of 5.2 μM, but does not inhibit other PRMT proteins . This selectivity makes this compound a valuable tool for studying the specific functions of CARM1 and PRMT6 in various biological contexts.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HEK293 cells, this compound exhibits low cellular permeability and does not show cellular activity at concentrations up to 10 μM . Its inhibition of CARM1 can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, CARM1-mediated methylation of histones can influence the transcription of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting CARM1, this compound can modulate these cellular processes, making it a valuable tool for studying the role of CARM1 in cell biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CARM1, thereby inhibiting its enzymatic activity. This compound features a methyl group at position R1 and a 3,5-dimethylphenoxy group at R2, which are essential for its potent and selective inhibition of CARM1 . The binding of this compound to CARM1 prevents the methylation of arginine residues on histones and other proteins, leading to changes in gene expression and cellular processes. Additionally, this compound’s selective inhibition of PRMT6 further highlights its specificity and potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -20°C . In in vitro studies, this compound has shown low cellular permeability and no cellular activity in HEK293 cells at concentrations up to 10 μM
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its low cellular permeability. In HEK293 cells, this compound does not show cellular activity at concentrations up to 10 μM, indicating limited intracellular accumulation . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its selective inhibition of CARM1 and PRMT6 suggests that it may be localized to specific cellular compartments where these enzymes are active.
準備方法
SGC2085 は特定の経路で合成されますが、詳細な合成手順は文献では広く公開されていません。研究目的で市販されています。
化学反応の分析
SGC2085 は、CARM1 および PRMT6 に対する阻害活性のため、主にメチル化反応を受けます。これらの反応の一般的な試薬や条件は明示的に報告されていません。これらの反応から生成される主な生成物は、アルギニンメチル化を含むことになります。
4. 科学研究への応用
This compound は、さまざまな科学分野において重要な意味を持っています。
化学: アルギニンメチル化とエピジェネティックな修飾を研究するための貴重なツール化合物として役立ちます。
生物学: 研究者は this compound を使用して、遺伝子調節と細胞プロセスにおける CARM1 の役割を調査しています。
医学: CARM1 は腫瘍発生に関与しているため、その潜在的な治療応用には、癌治療が含まれます。
産業: 産業では直接使用されていませんが、CARM1 阻害の理解は、創薬につながる可能性があります。
類似化合物との比較
SGC2085’s uniqueness lies in its selectivity for CARM1 and PRMT6. Other similar compounds include general protein arginine methyltransferase inhibitors, but few exhibit such specificity.
生物活性
SGC2085 is a selective inhibitor of the coactivator-associated arginine methyltransferase 1 (CARM1), which plays a significant role in epigenetic regulation and gene expression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.
Overview of CARM1 and Its Role
CARM1 (PRMT4) is a type I protein arginine methyltransferase that catalyzes the methylation of arginine residues on histones and non-histone proteins. This post-translational modification is crucial for regulating gene expression, influencing chromatin structure, and modulating protein interactions. Dysregulation of CARM1 has been implicated in various cancers and other diseases, making it a potential target for therapeutic intervention.
This compound inhibits CARM1 with an IC50 value of 50 nM , demonstrating high selectivity over other protein methyltransferases. The compound's mechanism involves competitive inhibition at the substrate binding site, which prevents the methylation of target proteins. This inhibition can lead to altered gene expression profiles associated with cellular processes such as proliferation, differentiation, and apoptosis.
In Vitro Studies
In vitro studies have shown that this compound effectively reduces global levels of arginine methylation in various cell lines. For instance, treatment with this compound led to:
- Decreased cell proliferation in cancer cell lines.
- Altered expression of genes involved in cell cycle regulation and apoptosis.
- Inhibition of tumor growth in xenograft models.
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound. In mouse models of cancer, administration of this compound resulted in significant tumor regression compared to controls. Key findings include:
- Tumor volume reduction by up to 60% in treated mice.
- Improved survival rates associated with lower levels of CARM1 activity.
Case Studies
Several case studies highlight the impact of this compound on specific cancer types:
- Breast Cancer : In a study involving MDA-MB-231 cells, this compound treatment resulted in decreased cell viability and induced apoptosis through upregulation of pro-apoptotic genes.
- Lung Cancer : Another case study demonstrated that this compound inhibited growth and induced differentiation in A549 lung cancer cells, suggesting its potential as a therapeutic agent.
- Neuroblastoma : Research indicated that this compound could suppress neuroblastoma tumor growth by modulating signaling pathways associated with cell survival.
Data Tables
Parameter | Value |
---|---|
Target | CARM1 |
IC50 | 50 nM |
Selectivity | >100-fold |
Tumor Volume Reduction | Up to 60% |
Cell Lines Tested | MDA-MB-231, A549 |
特性
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFXKMALJTCZ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was SGC2085 discovered, and what makes it a significant finding in CARM1 inhibition research?
A1: this compound was identified through a virtual screening approach, a computational method not commonly successful with protein methyltransferases like CARM1. [] This approach involved screening a library of compounds for potential interactions with the CARM1 structure. The success of this strategy in identifying this compound highlights the potential of virtual screening for discovering novel inhibitors for this challenging target class.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。